An In-depth Technical Guide to 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one. As a functionalized derivative of the pyrrolidinone scaffold, a privileged structure in medicinal chemistry, this compound holds significant potential as a versatile building block for drug discovery and development.[1][2][3][4] This document details the compound's fundamental physicochemical properties, proposes a robust, multi-step synthetic pathway, outlines a rigorous analytical validation workflow, and explores its potential applications in therapeutic research. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage sp³-rich, functionalized scaffolds for the creation of next-generation therapeutics.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone (or γ-lactam) ring system is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Its prevalence stems from a combination of favorable properties:
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Three-Dimensionality: The non-planar, sp³-hybridized nature of the saturated ring allows for the exploration of chemical space in three dimensions, often leading to improved target affinity and selectivity compared to flat, aromatic systems.[1][5]
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Pharmacokinetic Profile: The lactam moiety can act as both a hydrogen bond donor and acceptor, contributing to aqueous solubility and other desirable physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
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Synthetic Tractability: The pyrrolidinone core is amenable to a wide range of chemical modifications at multiple positions, allowing for the fine-tuning of biological activity and properties.[6]
The target molecule, 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one , incorporates several key features onto this established scaffold. The primary amine at the C5 position provides a crucial handle for conjugation, salt formation, or direct interaction with biological targets. The gem-dimethyl group at the C4 position introduces steric bulk and lipophilicity while locking the conformation of that part of the ring, which can be critical for optimizing ligand-receptor interactions. This unique combination of functional groups makes it a promising and hitherto unexplored building block for generating novel chemical libraries.
Physicochemical Properties and Characterization
As of the date of this publication, 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one is not a commercially cataloged compound, and thus, experimental data is not available. The following properties have been calculated and predicted based on its chemical structure.
Molecular Formula and Weight
The structure of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one consists of a pyrrolidin-2-one core, two methyl groups at the C4 position, and an aminomethyl group at the C5 position.
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Base (Pyrrolidin-2-one): C₄H₇NO
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Addition of gem-dimethyl at C4: Replaces 2H with 2x(CH₃) -> + C₂H₄
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Addition of aminomethyl at C5: Replaces 1H with CH₂NH₂ -> + CH₃N
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Total Formula: C₇H₁₄N₂O
Based on this formula, the molecular weights are calculated as:
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O |
| Average Molecular Weight | 142.20 g/mol |
| Monoisotopic Mass | 142.11061 g/mol |
Chemical Structure and Identifiers
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IUPAC Name: 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one
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CAS Number: Not assigned
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SMILES: CC1(C)CC(CN)NC1=O
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InChI Key: (Predicted) A derivative of the InChIKey for 5-(aminomethyl)pyrrolidin-2-one (GFOAHABINHRDKL-UHFFFAOYSA-N).[7]
Proposed Synthesis and Purification
A robust synthetic route to the target compound can be envisioned by constructing the core lactam and then introducing the aminomethyl functionality. The following multi-step protocol is proposed, leveraging established chemical transformations.
Retrosynthetic Analysis
The primary amine of the target molecule can be derived from the reduction of a corresponding azide, which is a stable and reliable precursor. The azide can be installed via nucleophilic substitution of a tosylate or halide, which in turn comes from a C5-hydroxymethyl intermediate. This key intermediate, 5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one, can be synthesized via the cyclization of an appropriate acyclic precursor.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-acetyl-3,3-dimethylsuccinate This step creates the carbon backbone with the required gem-dimethyl group.
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In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
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To the resulting sodium ethoxide solution, add diethyl acetylsuccinate (1.0 eq) dropwise at room temperature.
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Add methyl iodide (2.5 eq) dropwise. The reaction is exothermic; maintain the temperature below 40°C.
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After the addition is complete, heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture, filter off the sodium iodide precipitate, and concentrate the filtrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield the dialkylated ester.
Step 2: Synthesis of 4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid This step involves a reductive amination and cyclization to form the lactam ring.
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Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and aqueous ammonia.
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Add Raney Nickel catalyst (approx. 5-10% by weight).
-
Hydrogenate the mixture in a Parr shaker or similar hydrogenation apparatus at 50-100 psi H₂ pressure at 50°C for 12-18 hours.
-
Carefully filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate. The resulting intermediate will undergo spontaneous cyclization upon heating.
-
Saponify the ester by refluxing with aqueous NaOH (2.0 eq) for 2-4 hours.
-
Cool the solution to 0°C and acidify with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one This involves the selective reduction of the carboxylic acid.
-
Suspend the acid from Step 2 (1.0 eq) in dry THF under an inert atmosphere.
-
Add Borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.5 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 8-12 hours.
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Quench the reaction carefully by the slow addition of methanol at 0°C.
-
Concentrate the mixture under reduced pressure and purify by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the alcohol.
Step 4: Synthesis of 5-(Azidomethyl)-4,4-dimethylpyrrolidin-2-one This two-part step converts the alcohol into the key azide intermediate.
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Tosylation: Dissolve the alcohol from Step 3 (1.0 eq) in dry pyridine or dichloromethane with triethylamine (1.5 eq) at 0°C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir at 0°C for 1 hour and then at room temperature overnight. Work up by washing with dilute HCl and brine, dry the organic layer over Na₂SO₄, and concentrate. The crude tosylate is often used directly in the next step.
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Azide Substitution: Dissolve the crude tosylate in DMF and add sodium azide (NaN₃, 2.0-3.0 eq). Heat the mixture to 60-80°C and stir for 6-12 hours. Cool, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. This reaction is a known method for converting hydroxymethyl groups to azidomethyl groups.[8]
Step 5: Synthesis of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one The final reduction step to yield the target compound.
-
Dissolve the azide from Step 4 (1.0 eq) in methanol or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenate the mixture using a balloon filled with H₂ or in a Parr apparatus at low pressure (1-3 atm) for 4-8 hours. The reaction can be monitored by TLC or by the cessation of H₂ uptake.
-
Filter the catalyst through Celite, wash the pad with the solvent, and concentrate the filtrate under reduced pressure to yield the final product. The catalytic hydrogenation of azides is a standard and high-yielding method for amine synthesis.[8]
Analytical Validation Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where orthogonal methods corroborate the result.
Caption: A self-validating analytical workflow for quality control.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~0.9-1.2 (singlet, 6H, gem-dimethyl); ~1.8-2.5 (multiplet, 2H, C3-H₂); ~2.8-3.3 (multiplet, 2H, C5-CH₂-NH₂); ~3.5-3.9 (multiplet, 1H, C5-H); ~7.5-8.0 (broad singlet, 1H, lactam N-H). The primary amine protons (NH₂) would likely appear as a broad singlet that could be exchanged with D₂O. |
| ¹³C NMR | δ (ppm): ~25-30 (2xCH₃); ~35-40 (C4, quaternary); ~40-45 (C3); ~45-50 (C5-CH₂-NH₂); ~55-60 (C5); ~175-180 (C2, lactam C=O). These predictions are based on typical chemical shift ranges for similar functional groups.[9][10][11] |
| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, primary amine); ~3200 (N-H stretch, lactam); ~2850-2960 (C-H stretch, alkyl); ~1680 (C=O stretch, lactam). |
| HRMS (ESI+) | [M+H]⁺: Calculated for C₇H₁₅N₂O⁺: 143.1184. The observation of this ion at high resolution would confirm the molecular formula. |
Applications in Research and Drug Development
The pyrrolidinone scaffold is a validated starting point for developing drugs targeting a wide range of diseases.[4] The unique substitution pattern of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one makes it an attractive building block for several therapeutic areas:
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CNS Disorders: Many CNS-active compounds feature a pyrrolidinone core. The primary amine of the title compound can be functionalized to interact with key residues in receptors or enzymes implicated in neurological diseases.
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Oncology: Pyrrolidinone derivatives have been explored as anticancer agents.[5] The aminomethyl group can be used to attach cytotoxic payloads or targeting moieties.
-
Infectious Diseases: The scaffold is present in various antibacterial and antiviral agents. Libraries based on this compound could be screened to identify new leads against resistant pathogens.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it serves as an excellent starting fragment. The gem-dimethyl group provides a defined steric vector, while the amine offers a point for fragment evolution and linking.
Safety and Handling
While no specific safety data exists for this compound, it should be handled with the standard precautions for novel laboratory chemicals.
-
Hazard Class: Based on the primary amine and lactam functionalities, the compound may be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one represents a valuable, albeit underexplored, building block for medicinal chemistry. Its design combines the proven utility of the pyrrolidinone scaffold with functional handles that permit diverse chemical modifications. This guide provides the foundational knowledge—from molecular properties and a plausible synthetic route to analytical validation and potential applications—to empower researchers to synthesize and utilize this compound in their drug discovery programs. The methodologies outlined herein are based on established and reliable chemical principles, offering a high probability of success for the synthesis and characterization of this promising new molecule.
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